An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-hydroxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and drug development.[1][2] Its strategic substitution pattern, featuring a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on a benzene (B151609) ring, imparts unique physicochemical and biological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-fluoro-3-hydroxybenzoic acid, with a focus on its role as a precursor for enzyme inhibitors.
Chemical and Physical Properties
4-Fluoro-3-hydroxybenzoic acid is a white to off-white crystalline solid at room temperature.[2] The presence of the polar hydroxyl and carboxylic acid groups allows for hydrogen bonding, influencing its melting point and solubility. It exhibits limited solubility in water but is more readily soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide.[2]
Core Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₃ | [2] |
| Molecular Weight | 156.11 g/mol | [1] |
| CAS Number | 51446-31-2 | [1][2] |
| Melting Point | 214-218 °C | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Limited in water; soluble in ethanol, methanol, DMSO | [2] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted benzene ring, with the carbons attached to the fluorine, hydroxyl, and carboxyl groups showing distinct downfield shifts.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:
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A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
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A sharper O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
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A strong C=O stretching band for the carboxylic acid (around 1680-1710 cm⁻¹).
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C-F stretching vibrations (around 1100-1250 cm⁻¹).
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Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group.
Experimental Protocols
Synthesis of 4-Fluoro-3-hydroxybenzoic Acid
Several synthetic routes to 4-fluoro-3-hydroxybenzoic acid have been reported. Below are detailed methodologies for two common approaches.
Method 1: Carboxylation of 4-Fluorophenol (B42351)
This method involves the direct carboxylation of 4-fluorophenol using a Kolbe-Schmitt-type reaction.
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Step 1: Preparation of Potassium 4-Fluorophenoxide: 4-Fluorophenol is dissolved in an aqueous solution of potassium hydroxide.
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Step 2: Carboxylation: Carbon dioxide gas is introduced into the solution at a controlled temperature (typically 40-60 °C) and pressure.
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Step 3: Acidification and Isolation: The reaction mixture is then acidified with a strong acid, such as concentrated sulfuric acid, leading to the precipitation of 3-hydroxy-4-fluorobenzoic acid. The product is collected by filtration, washed, and can be further purified by recrystallization.
Method 2: From 4-Bromo-1-fluoro-2-methoxybenzene
This dual-route process offers high purity and yield.
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Route A: Cyanation followed by Hydrolysis and Demethylation
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Cyanation: 4-Bromo-1-fluoro-2-methoxybenzene undergoes a copper(I) cyanide-mediated cyanation to yield 4-fluoro-3-methoxybenzonitrile.
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One-Pot Hydrolysis and Demethylation: The resulting nitrile is treated with a strong acid, such as hydrobromic acid, and heated under reflux. This single step converts the cyano group to a carboxylic acid and the methoxy (B1213986) group to a hydroxyl group.
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Purification: The final product is isolated by filtration and purified by recrystallization from an ethanol-water mixture.
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Route B: Amination, Sandmeyer Reaction, and Hydrolysis
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Amination: 4-Bromo-1-fluoro-2-methoxybenzene is subjected to a copper-catalyzed amination using aqueous ammonia (B1221849) to form 4-fluoro-3-methoxyaniline.
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Sandmeyer Conversion: The aniline (B41778) intermediate is converted to a diazonium salt, which then undergoes a Sandmeyer reaction with copper(I) cyanide to yield 4-fluoro-3-methoxybenzonitrile.
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Hydrolysis and Demethylation: The nitrile is then hydrolyzed and demethylated as described in Route A to afford the final product.
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Chemical Reactivity and Applications
The chemical reactivity of 4-fluoro-3-hydroxybenzoic acid is dictated by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorinated aromatic ring.
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Esterification: The carboxylic acid group can be readily esterified using standard methods, such as Fischer esterification with an alcohol under acidic catalysis.[1]
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O-Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. This reaction is typically performed after protecting the carboxylic acid group as an ester to prevent side reactions.
A significant application of 4-fluoro-3-hydroxybenzoic acid is as a starting material for the synthesis of enzyme inhibitors, particularly for β-arylsulfotransferase IV (β-AST-IV).[1][4]
Inhibition of β-Arylsulfotransferase IV (β-AST-IV)
β-Arylsulfotransferase IV is a cytosolic enzyme that plays a crucial role in the detoxification of xenobiotics and the metabolism of endogenous compounds by catalyzing the transfer of a sulfuryl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on a substrate.
Derivatives of 4-fluoro-3-hydroxybenzoic acid have been synthesized and shown to be potent and effective inhibitors of β-AST-IV.[1][4] These inhibitors are typically designed to be competitive with the substrate, binding to the active site of the enzyme and preventing the natural substrate from binding.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the catalytic cycle of β-AST-IV and the mechanism of competitive inhibition by derivatives of 4-fluoro-3-hydroxybenzoic acid.
Caption: β-AST-IV catalytic cycle and competitive inhibition.
The inhibitor, being structurally similar to the natural substrate, binds to the active site of the enzyme, forming an inactive enzyme-inhibitor complex. This prevents the formation of the productive enzyme-PAPS-substrate ternary complex, thereby halting the sulfation reaction.
Experimental Workflow for Inhibitor Screening
A typical workflow to screen for and characterize inhibitors of β-AST-IV derived from 4-fluoro-3-hydroxybenzoic acid is outlined below.
Caption: Workflow for inhibitor synthesis, screening, and characterization.
Conclusion
4-Fluoro-3-hydroxybenzoic acid is a valuable scaffold in modern drug discovery. Its well-defined chemical properties and versatile reactivity make it an important starting material for the synthesis of targeted therapeutics. The development of its derivatives as inhibitors of enzymes like β-arylsulfotransferase IV highlights its potential in addressing various pathological conditions. Further research into the synthesis of novel derivatives and their biological evaluation is likely to uncover new therapeutic opportunities.





